molecular formula C27H25N3O2S2 B11690131 (2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11690131
M. Wt: 487.6 g/mol
InChI Key: RAKGSGZKDQGOEO-OWMWLTMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2E,5E)-3-ETHYL-5-{2-[(2Z)-3-ETHYL-2H,3H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-3-ETHYL-5-{2-[(2Z)-3-ETHYL-2H,3H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring, followed by the introduction of the naphtho[2,1-d][1,3]thiazole moiety and the methoxyphenyl group. Common reagents used in these reactions include ethyl bromide, naphtho[2,1-d][1,3]thiazole, and 4-methoxyaniline. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (2E,5E)-3-ETHYL-5-{2-[(2Z)-3-ETHYL-2H,3H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a promising candidate for the development of new antibiotics.

Medicine

In medicine, the compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of (2E,5E)-3-ETHYL-5-{2-[(2Z)-3-ETHYL-2H,3H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Known for their antimicrobial and anticancer activities.

    Naphthoquinones: Known for their anticancer and antimicrobial properties.

Uniqueness

The uniqueness of (2E,5E)-3-ETHYL-5-{2-[(2Z)-3-ETHYL-2H,3H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer a wide range of biological activities. Its structure allows for multiple modes of action, making it a versatile compound in scientific research.

Properties

Molecular Formula

C27H25N3O2S2

Molecular Weight

487.6 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(2Z)-2-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)ethylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H25N3O2S2/c1-4-29-22-15-10-18-8-6-7-9-21(18)25(22)34-24(29)17-16-23-26(31)30(5-2)27(33-23)28-19-11-13-20(32-3)14-12-19/h6-17H,4-5H2,1-3H3/b23-16+,24-17-,28-27?

InChI Key

RAKGSGZKDQGOEO-OWMWLTMBSA-N

Isomeric SMILES

CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C\C=C\4/C(=O)N(C(=NC5=CC=C(C=C5)OC)S4)CC

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC=C4C(=O)N(C(=NC5=CC=C(C=C5)OC)S4)CC

Origin of Product

United States

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